molecular formula C19H24ClNO4 B587967 (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride CAS No. 903-91-3

(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

Cat. No. B587967
CAS RN: 903-91-3
M. Wt: 365.854
InChI Key: BLFMXKJHMQFPFA-RSAXXLAASA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure (isoquinoline). The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent

The compound’s structure suggests it may interact with biological systems in a significant manner. Its resemblance to known bioactive molecules implies potential applications in pharmacology as a therapeutic agent. For instance, its structural similarity to compounds that exhibit serotonin receptor affinity could mean it has applications in treating neurological disorders .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound could be used to study enzyme inhibition, particularly in enzymes that are involved in neurotransmitter synthesis and metabolism. This could provide insights into the regulation of neurotransmitters and help in the development of treatments for diseases like depression and anxiety .

Medicinal Chemistry: Drug Design and Synthesis

The hydrochloride salt form of the compound suggests improved solubility, which is advantageous in drug design and synthesis. It could serve as a lead compound for the development of new medications, with the potential for modifications to improve efficacy and reduce side effects .

Organic Chemistry: Synthetic Intermediate

In organic chemistry, this compound could be used as a synthetic intermediate. Its methoxy and hydroxy groups offer points of functionalization, which could be utilized in the synthesis of complex organic molecules, potentially leading to the development of new materials or drugs .

Chemical Biology: Probe for Molecular Interactions

The compound could act as a molecular probe in chemical biology to study protein-ligand interactions. Its unique structure may bind selectively to certain proteins, aiding in the understanding of protein function and interaction networks within the cell .

Analytical Chemistry: Standard for Calibration

Due to its well-defined structure, the compound could be used as a standard in analytical chemistry for calibration purposes. It could help in the development of analytical methods for detecting similar compounds in complex biological samples .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research and development involving this compound would likely depend on its potential applications. This could include pharmaceutical research if the compound has medicinal properties, or materials science if it has unique physical properties .

properties

IUPAC Name

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4.ClH/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11,15,21-22H,6-8H2,1-3H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFMXKJHMQFPFA-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858366
Record name (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Reticuline Hydrochloride

CAS RN

903-91-3
Record name (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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